molecular formula C23H31N2O4+ B1265065 Deacetoxyvindolinium cation

Deacetoxyvindolinium cation

Cat. No. B1265065
M. Wt: 399.5 g/mol
InChI Key: WNKDGPXNFMMOEJ-RNJSZURPSA-O
Attention: For research use only. Not for human or veterinary use.
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Description

Deacetoxyvindolinium(1+) is the conjugate acid of deacetoxyvindoline arising from protonation of the tertiary amino group;  major species at pH 7.3. It is a conjugate acid of a deacetoxyvindoline.

Scientific Research Applications

  • Biomedical Applications : The Deacetoxyvindolinium cation could be involved in biomedical applications, particularly in the context of magnetic resonance imaging (MRI). Gadolinium-based contrast agents, which may include cations like Deacetoxyvindolinium, are used to enhance the quality of MRI scans (Caravan, 2006).

  • Pharmaceutical Development : In pharmaceutical research, cations like Deacetoxyvindolinium could play a role in drug formulation, particularly in increasing the solubility and effectiveness of drugs. The research on N-alkyl cholinium-based ionic liquids, for example, shows how cations can interact with drugs to enhance their properties (Jesus et al., 2021).

  • Material Science : Cations such as Deacetoxyvindolinium may be used in the development of new materials, especially in the field of nanotechnology and biodegradable materials. The study of chitin and its derivatives, for instance, demonstrates how deacetylation processes can influence material properties and applications (Tomihata & Ikada, 1997).

  • Gene Therapy and Drug Delivery : Cationic polymers, possibly including Deacetoxyvindolinium, are extensively researched for gene delivery systems due to their ability to form complexes with DNA and RNA. These cationic systems are crucial in non-viral gene delivery, offering a potentially safer and more efficient alternative to viral vectors (Samal et al., 2012).

  • Environmental Applications : The interaction of cations with environmental components, like water treatment and pollutant removal, is another potential application area. Research into chitosan-based sorbents, for instance, demonstrates how cations interact with these materials for environmental decontamination (Guibal, 2004).

properties

Product Name

Deacetoxyvindolinium cation

Molecular Formula

C23H31N2O4+

Molecular Weight

399.5 g/mol

IUPAC Name

methyl (1S,9R,10R,12R,19S)-12-ethyl-10-hydroxy-5-methoxy-8-methyl-8-aza-16-azoniapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2(7),3,5,13-tetraene-10-carboxylate

InChI

InChI=1S/C23H30N2O4/c1-5-21-9-6-11-25-12-10-22(18(21)25)16-8-7-15(28-3)13-17(16)24(2)19(22)23(27,14-21)20(26)29-4/h6-9,13,18-19,27H,5,10-12,14H2,1-4H3/p+1/t18-,19+,21-,22+,23+/m0/s1

InChI Key

WNKDGPXNFMMOEJ-RNJSZURPSA-O

Isomeric SMILES

CC[C@]12C[C@@]([C@H]3[C@@]4([C@H]1[NH+](CC4)CC=C2)C5=C(N3C)C=C(C=C5)OC)(C(=O)OC)O

Canonical SMILES

CCC12CC(C3C4(C1[NH+](CC4)CC=C2)C5=C(N3C)C=C(C=C5)OC)(C(=O)OC)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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Reactant of Route 3
Deacetoxyvindolinium cation
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Reactant of Route 5
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Reactant of Route 6
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